2-acetamido-N-(2-fluorophenyl)-4-(methylsulfonyl)butanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-acetamido-N-(2-fluorophenyl)-4-(methylsulfonyl)butanamide is a synthetic organic compound that belongs to the class of amides It features a fluorophenyl group, an acetamido group, and a methylsulfonyl group attached to a butanamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-acetamido-N-(2-fluorophenyl)-4-(methylsulfonyl)butanamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the butanamide backbone: This can be achieved through the reaction of a suitable butanoic acid derivative with an amine.
Introduction of the acetamido group: This step often involves acetylation of an amine group.
Attachment of the fluorophenyl group: This can be done through a nucleophilic aromatic substitution reaction.
Addition of the methylsulfonyl group: This step might involve sulfonylation using a sulfonyl chloride reagent.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This can include the use of catalysts, optimized reaction conditions, and efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-acetamido-N-(2-fluorophenyl)-4-(methylsulfonyl)butanamide can undergo various chemical reactions, including:
Oxidation: The methylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The compound can be reduced to remove the sulfonyl group or to modify the fluorophenyl group.
Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst can be used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Modified butanamide derivatives.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a drug candidate due to its unique structural features.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-acetamido-N-(2-fluorophenyl)-4-(methylsulfonyl)butanamide depends on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity. The fluorophenyl group can enhance binding affinity, while the acetamido and methylsulfonyl groups can influence the compound’s pharmacokinetic properties.
Comparison with Similar Compounds
Similar Compounds
2-acetamido-N-(2-chlorophenyl)-4-(methylsulfonyl)butanamide: Similar structure with a chlorine atom instead of fluorine.
2-acetamido-N-(2-bromophenyl)-4-(methylsulfonyl)butanamide: Similar structure with a bromine atom instead of fluorine.
2-acetamido-N-(2-iodophenyl)-4-(methylsulfonyl)butanamide: Similar structure with an iodine atom instead of fluorine.
Uniqueness
The presence of the fluorine atom in 2-acetamido-N-(2-fluorophenyl)-4-(methylsulfonyl)butanamide can significantly influence its chemical and biological properties. Fluorine atoms can enhance the compound’s stability, lipophilicity, and ability to form hydrogen bonds, making it unique compared to its halogen-substituted analogs.
Properties
IUPAC Name |
2-acetamido-N-(2-fluorophenyl)-4-methylsulfonylbutanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17FN2O4S/c1-9(17)15-12(7-8-21(2,19)20)13(18)16-11-6-4-3-5-10(11)14/h3-6,12H,7-8H2,1-2H3,(H,15,17)(H,16,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CSPZLAAMNPPMJO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(CCS(=O)(=O)C)C(=O)NC1=CC=CC=C1F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17FN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.